molecular formula C10H13BrN2O B1272555 (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone CAS No. 900019-45-6

(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone

Cat. No.: B1272555
CAS No.: 900019-45-6
M. Wt: 257.13 g/mol
InChI Key: IGBNXEGULSVUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone is an organic compound that features a brominated pyrrole ring attached to a piperidine moiety via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone typically involves the following steps:

    Bromination of Pyrrole: Pyrrole is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or acetonitrile to yield 4-bromopyrrole.

    Formation of Methanone Linkage: The 4-bromopyrrole is then reacted with piperidine in the presence of a base such as triethylamine or potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the methanone linkage, converting it to a methanol derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the pyrrole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents like DMF or DMSO, and bases like sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Methanol derivatives of the original compound.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The brominated pyrrole ring and piperidine moiety contribute to its binding affinity and specificity for these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

    (4-Chloro-1H-pyrrol-2-yl)(piperidin-1-yl)methanone: Similar structure with a chlorine atom instead of bromine.

    (4-Fluoro-1H-pyrrol-2-yl)(piperidin-1-yl)methanone: Similar structure with a fluorine atom instead of bromine.

    (4-Iodo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone: Similar structure with an iodine atom instead of bromine.

Comparison:

    Reactivity: The bromine atom in (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone provides a balance between reactivity and stability, making it suitable for various chemical transformations. In contrast, the chlorine, fluorine, and iodine analogs may exhibit different reactivity profiles due to the varying electronegativity and size of the halogen atoms.

    Applications: While all these compounds can be used as intermediates in organic synthesis, the specific halogen present can influence their biological activity and suitability for particular applications. For example, the brominated compound may have distinct pharmacological properties compared to its chlorinated or fluorinated counterparts.

Properties

IUPAC Name

(4-bromo-1H-pyrrol-2-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-8-6-9(12-7-8)10(14)13-4-2-1-3-5-13/h6-7,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBNXEGULSVUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377581
Record name (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648969
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

900019-45-6
Record name (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.